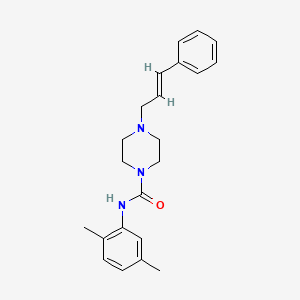
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as DPP6, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. DPP6 belongs to the family of piperazinecarboxamide compounds, which have been studied for their various pharmacological properties.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulates the activity of voltage-gated potassium channels by binding to a specific site on the channel protein. This binding enhances the activity of the channel, leading to increased potassium ion efflux from the cell. This efflux hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism of action results in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide are related to its modulation of voltage-gated potassium channels. By enhancing the activity of these channels, N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide increases inhibitory neurotransmission and reduces neuronal excitability. This effect has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce neuropathic pain in animal models of peripheral nerve injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its specificity for voltage-gated potassium channels and its potential therapeutic applications in medicine. However, the limitations of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its complex synthesis method, its limited availability, and the need for specialized equipment and expertise in organic chemistry.
Direcciones Futuras
For research on N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide include the development of more efficient synthesis methods, the identification of more specific and potent modulators of voltage-gated potassium channels, and the investigation of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential therapeutic applications in humans. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulation on neuronal function and to identify potential side effects or toxicities associated with its use.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 2,5-dimethylphenyl hydrazine with acrylonitrile, followed by the reaction of the resulting product with piperazine and then with 4-chlorobutyryl chloride. The final product is obtained after purification using chromatography techniques. The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential applications in medicine, particularly in the treatment of neurological disorders. It has been found to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to enhance the activity of these channels, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action makes N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide a potential therapeutic target for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYTYRUFUFCRO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5490850.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5490856.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B5490871.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5490878.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5490886.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine](/img/structure/B5490887.png)
![3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5490889.png)
![4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5490893.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5490917.png)
![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5490934.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490942.png)
![2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5490953.png)
![3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5490960.png)